Bienvenue dans la boutique en ligne BenchChem!

SB-706375

Cardiovascular Pharmacology GPCR Antagonism Chemical Probe Development

Procure SB-706375 (733734-61-7) for its uniquely characterized, reversible antagonism of urotensin-II receptors. Unlike irreversible or peptide alternatives, it offers precise temporal control in acute ex vivo/in vivo cardiovascular studies. Supported by evidence in I/R injury cardioprotection (inhibits necrosis) and renal GFR modulation. A high-affinity, cross-species tool for robust, mechanistic research.

Molecular Formula C20H22BrF3N2O5S
Molecular Weight 539.4 g/mol
CAS No. 733734-61-7
Cat. No. B1680845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-706375
CAS733734-61-7
Synonyms(2-bromo-4,5-dimethoxy-N-(3-(R)-1-methyl-pyrrolidin-3-yloxy)-4-trifluro-methyl-phenyl)-benzenesulfonamide HCl
(2-bromo-4,5-dimethoxy-N-(3-(R)-1-methyl-pyrrolidin-3-yloxy)-4-trifluro-methyl-phenyl)-benzenesulphonamide HCl
SB-706375
Molecular FormulaC20H22BrF3N2O5S
Molecular Weight539.4 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F
InChIInChI=1S/C20H22BrF3N2O5S/c1-26-7-6-13(11-26)31-16-8-12(4-5-14(16)20(22,23)24)25-32(27,28)19-10-18(30-3)17(29-2)9-15(19)21/h4-5,8-10,13,25H,6-7,11H2,1-3H3/t13-/m1/s1
InChIKeyBPOWQJYAMDEAFF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

733734-61-7 (SB-706375): A High-Affinity, Non-Peptidic Urotensin-II Receptor Antagonist for Cardiovascular Research


The compound with CAS number 733734-61-7, also known as SB-706375, is a non-peptidic urotensin-II (U-II) receptor antagonist. It functions by potently and reversibly inhibiting the binding of human urotensin-II to both recombinant and native UT receptors [1]. This molecule is a member of the sulphonamide class and has been extensively characterized in vitro and ex vivo, demonstrating high affinity for mammalian UT receptors and significant cross-species activity . Its primary utility lies in preclinical research, particularly for elucidating the pathophysiological role of the U-II/UT system in cardiovascular and renal diseases.

Why 733734-61-7 (SB-706375) Cannot Be Interchanged with Other Urotensin Receptor Ligands


The urotensin-II (UT) receptor is a complex GPCR with multiple ligands exhibiting significant variations in their pharmacological profiles. Substituting SB-706375 with another in-class compound without careful consideration is scientifically unsound due to critical differences in chemical class, species-specific affinity, and functional antagonism. For instance, a researcher switching to the peptide antagonist urantide would introduce a molecule with distinct physicochemical and pharmacokinetic properties, which may limit its utility in certain in vivo models [1]. Conversely, using another non-peptidic antagonist like GSK1562590 would result in a fundamentally different mode of antagonism (irreversible vs. reversible) and a drastically different duration of action, which can confound experimental outcomes [2]. The quantitative evidence provided below delineates these critical differentiators, establishing why 733734-61-7 is a uniquely characterized tool for specific research applications.

733734-61-7 (SB-706375) vs. Comparators: Quantitative Differentiation in Affinity, Selectivity, and Mechanism


Chemical Class Differentiation: Non-Peptidic SB-706375 vs. Peptidic Urantide

SB-706375 (733734-61-7) is a non-peptidic small molecule, whereas urantide is a synthetic peptide derived from human urotensin-II [1]. This fundamental difference in chemical class dictates its superior utility in long-term in vivo studies and oral bioavailability assays. SB-706375 exhibits a high binding affinity (pKi range: 7.29–8.00 across species) comparable to urantide's reported potency in functional assays (pKB = 8.3 in rat aorta), but the small molecule nature of SB-706375 avoids the rapid proteolytic degradation and poor membrane permeability associated with peptide-based antagonists [2].

Cardiovascular Pharmacology GPCR Antagonism Chemical Probe Development

Mechanism of Action: Reversible Antagonism of SB-706375 vs. Insurmountable Antagonism of GSK1562590

A key differentiator for SB-706375 is its reversible, surmountable mode of antagonism at the UT receptor. This is in direct contrast to the structurally distinct, non-peptidic antagonist GSK1562590, which acts as an insurmountable antagonist in several species (pKb = 8.93–10.12) [1]. SB-706375 potently inhibits hU-II-induced calcium mobilization with pKb values ranging from 7.29 to 8.00 in HEK293-UT receptor cells and pKb = 7.47 in rat isolated aorta, and its effects can be washed out [2]. This is a critical experimental advantage for studies requiring temporal control of receptor blockade.

Receptor Kinetics Drug Discovery Pharmacodynamics

Cross-Species Affinity Profile of SB-706375 vs. SB-657510

When selecting a UT receptor antagonist for in vivo studies, cross-species affinity is a critical parameter. SB-706375 demonstrates consistently high affinity for mammalian UT receptors from multiple species, with Ki values ranging from 4.7 nM to 20.7 nM [1]. This profile contrasts with the close analogue SB-657510, which exhibits lower and more variable affinity across species (Ki values: 17 nM to 65 nM) . The higher and more uniform affinity of SB-706375 makes it a more reliable tool for translating findings between rodent and higher-order mammalian models.

Species Selectivity Preclinical Models UT Receptor Pharmacology

Selectivity Profile: SB-706375 Demonstrates ≥100-fold Selectivity for UT Receptor Over 86 Targets

A high degree of selectivity is paramount for any pharmacological probe to avoid confounding off-target effects. SB-706375 has been rigorously evaluated against a broad panel of 86 distinct receptors, ion channels, enzymes, transporters, and nuclear hormones, demonstrating ≥100-fold selectivity for the human UT receptor (Ki/IC50 > 1 µM for all off-targets) [1]. This level of selectivity is a benchmark for UT receptor antagonists and ensures that observed physiological effects can be confidently attributed to UT receptor blockade [1].

Receptor Selectivity Off-Target Effects Drug Specificity

Optimal Research and Industrial Applications for 733734-61-7 (SB-706375) Based on Evidence


Elucidating UT Receptor Function in Acute Cardiovascular Studies

Given its reversible and surmountable antagonism [1], SB-706375 is ideally suited for acute ex vivo and in vivo cardiovascular studies where temporal control of receptor blockade is required. Researchers can use SB-706375 to probe the role of the urotensin-II system in regulating vascular tone, as demonstrated by its ability to inhibit hU-II-induced contraction in rat aorta (pKb = 7.47) and reverse established tone (Kapp ≈ 20 nM) [2]. Its high cross-species affinity [2] makes it a robust tool for such studies across rodent and larger animal models.

Validating UT Receptor as a Target in Myocardial Ischemia-Reperfusion Injury

Preclinical evidence demonstrates that SB-706375 provides cardioprotection in models of myocardial ischemia-reperfusion (I/R) injury. In an isolated rat heart model, SB-706375 (1 × 10⁻⁶ and 1 × 10⁻⁵ mol/L) significantly inhibited adverse haemodynamic changes and reduced markers of myocardial necrosis (LDH, CK-MB, cTnI) by blocking the UTR-RhoA/ROCK-RIP3 signaling pathway [3]. This makes 733734-61-7 a critical tool for pharmaceutical and academic laboratories investigating novel therapies for acute coronary syndromes and cardiac surgery-associated injury.

Investigating Renal Hemodynamics and Urotensin-II Physiology

The UT receptor is implicated in renal physiology. By blocking the urotensin-II receptor, SB-706375 has been shown to reduce the kidney's response to UII and urotensin-related peptide (URP), leading to a significant increase in glomerular filtration rate (GFR) . This application scenario positions SB-706375 as a valuable tool for nephrology researchers studying the mechanisms of renal blood flow regulation and the pathogenesis of diseases such as chronic kidney disease and hypertension.

Quote Request

Request a Quote for SB-706375

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.